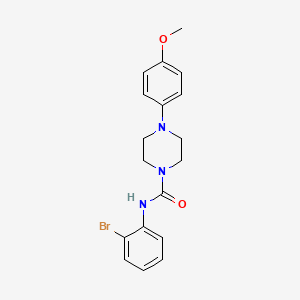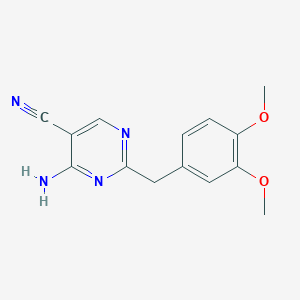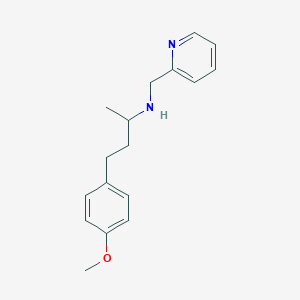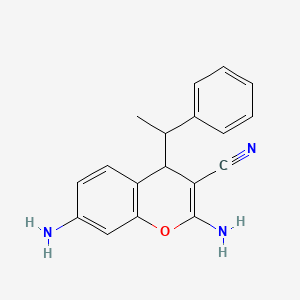![molecular formula C21H28N6O B6044938 N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)
N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MP-10 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of MP-10 involves the activation of serotonin receptors and the inhibition of dopamine receptors. This results in an increase in the levels of serotonin in the brain, which is associated with improved mood and reduced anxiety. Additionally, the inhibition of dopamine receptors reduces the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of addiction.
Biochemical and Physiological Effects:
MP-10 has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of inflammation, and the regulation of pain perception. These effects are mediated through the activation of serotonin receptors and the inhibition of dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MP-10 for lab experiments is its high selectivity for serotonin receptors, which allows for more precise targeting of specific brain circuits. Additionally, MP-10 has been found to have a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of MP-10 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MP-10, including its potential use in the treatment of depression, anxiety, addiction, and chronic pain. Additionally, further research is needed to better understand the mechanism of action of MP-10 and its potential interactions with other neurotransmitter systems. Furthermore, the development of more efficient synthesis methods and novel analogs of MP-10 could lead to the discovery of even more potent and selective compounds.
Synthesemethoden
The synthesis of MP-10 involves the reaction of 2-methylphenylpiperazine with 4-(6-chloro-4-pyrimidinyl)piperazine, followed by the addition of piperidine and carboxylic acid. The resulting product is then purified through various techniques, such as column chromatography, to obtain pure MP-10. This synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to act as a selective serotonin receptor agonist and a dopamine receptor antagonist, which makes it a potential candidate for the treatment of depression, anxiety, and addiction. Additionally, MP-10 has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-7-3-4-8-18(17)24-21(28)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-5-2-6-10-25/h3-4,7-8,15-16H,2,5-6,9-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWMOWUSOCPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)


![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)


![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6044949.png)